molecular formula C21H26Cl2N6 B2834178 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179446-29-7

6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2834178
CAS No.: 1179446-29-7
M. Wt: 433.38
InChI Key: ZUBLVIMEEIBHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative characterized by a central 1,3,5-triazine core substituted with pyrrolidine at the 6-position and two meta-tolyl groups at the 2- and 4-positions. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-N,4-N-bis(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6.2ClH/c1-15-7-5-9-17(13-15)22-19-24-20(23-18-10-6-8-16(2)14-18)26-21(25-19)27-11-3-4-12-27;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBLVIMEEIBHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine core, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient triazine core facilitates nucleophilic substitution at positions 2, 4, and 6. Key reactions include:

Reaction Type Conditions Products Reference
Displacement with aminesDMSO, 120°C, CuCl/I₂ catalystN-( triazine-2-yl) α-ketoamides or amides (via C–C bond cleavage)
MethoxylationNaOMe, MeOH, refluxMethoxy-substituted triazine derivatives

The regioselectivity of substitution is governed by steric and electronic factors, with pyrrolidin-1-yl groups acting as directing ligands.

Oxidation and Reduction

The compound exhibits distinct behavior under redox conditions:

Oxidation

  • I₂/DMSO System : Generates superoxide intermediates (O₂⁻) that promote C–C bond cleavage, yielding aldehyde byproducts and amides .

  • KMnO₄ in Acidic Media : Oxidizes methyl groups on m-tolyl substituents to carboxylic acids.

Reduction

  • NaBH₄/EtOH : Reduces imine bonds in the triazine ring, leading to partial ring saturation.

Acid-Base Reactions

The dihydrochloride form undergoes proton transfer reactions:

  • Deprotonation : Treatment with NaOH (1M) removes HCl counterions, regenerating the free base form.

  • Reprotonation : Reacts with HCl gas in anhydrous ether to restore the dihydrochloride salt.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of aryl groups:

Coupling Type Catalyst System Products Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-modified triazine derivatives65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-arylated analogs with enhanced bioactivity72%

Stability Under Thermal and Photolytic Conditions

  • Thermal Gravimetric Analysis (TGA) : Decomposition onset at 220°C, with mass loss correlating to HCl release.

  • UV Exposure : Photolytic degradation observed under UV-B light (λ = 310 nm), forming pyrrolidine-2,5-dione as a byproduct.

Comparative Reactivity with Structural Analogs

The reactivity differs from related triazines due to m-tolyl substituents and dihydrochloride salt formation:

Compound Key Reactivity Difference
2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine Higher solubility in nonpolar solvents; slower hydrolysis
N2-(4-ethoxyphenyl) analogEnhanced oxidative stability due to ethoxy group

Mechanistic Insights from Model Studies

  • Copper/Iodine-Mediated Pathways : Intermediate radical species (e.g., CuI-O₂⁻) drive C–H activation and functionalization .

  • Acid-Catalyzed Rearrangements : Protonation of triazine nitrogen atoms increases electrophilicity, accelerating substitution rates.

This compound’s versatile reactivity profile supports applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science. Further studies are needed to explore enantioselective modifications and green chemistry approaches for large-scale synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine derivatives exhibit significant anticancer properties. For instance, triazine derivatives have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that triazine-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structures have shown potential in protecting neurons from oxidative stress and excitotoxicity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Research indicates that these compounds may modulate neurotransmitter levels and reduce neuroinflammation, contributing to their protective effects.

Agricultural Applications

Pesticidal Properties
The compound has also been investigated for its use as a botanical pesticide. Studies have shown that triazine derivatives can act against various agricultural pests and pathogens. For example, the effectiveness of certain triazine compounds against fungal pathogens like Botrytis cinerea has been documented, suggesting their potential as eco-friendly alternatives to synthetic pesticides .

Plant Growth Regulation
Triazines are known to influence plant growth and development. Research indicates that these compounds can enhance root development and increase resistance to environmental stressors. This property is particularly beneficial in sustainable agriculture practices where enhancing crop resilience is crucial .

Material Science

Polymer Synthesis
In material science, 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine derivatives are being explored for their role in synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications . The incorporation of triazine moieties into polymer matrices can lead to materials with improved performance characteristics.

Case Studies

Study Title Focus Findings
Anticancer Activity of Triazine DerivativesEvaluation of apoptosis induction in cancer cellsSignificant induction of cell death via caspase activation
Neuroprotective Effects of TriazinesEffects on neuronal cell linesReduction of oxidative stress markers and neuroinflammation
Pesticidal Efficacy Against Fungal PathogensTesting against Botrytis cinereaDemonstrated effective control of fungal growth with low toxicity to plants
Polymer Development Using TriazinesSynthesis of high-performance materialsEnhanced thermal and mechanical properties observed in new polymer composites

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazine Derivatives

Structural and Functional Group Comparisons

Table 1: Substituent Profiles of Key Triazine Derivatives
Compound Name 2-Position 4-Position 6-Position Key Features
Target Compound m-Tolyl m-Tolyl Pyrrolidine Dihydrochloride salt; enhanced solubility
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (A) N,N-dimethylamino N,N-dimethylamino Styryl Conjugated styryl group for π-π interactions
6-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine (9CI) Phenyl Phenyl Anthracene-hydrazinyl Fluorescent DNA G-quadruplex binder
6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine p-Tolyl p-Tolyl Chlorine Chloro-substituted; precursor for further derivatization
N2,N2-dimethyl-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (3a) N,N-dimethylamino N,N-dimethylamino Phenyl Reduced triazine core; potential antidiabetic agent

Key Observations :

  • The target compound’s m-tolyl groups confer steric bulk and lipophilicity, contrasting with the electron-rich styryl or planar anthracene groups in analogs .
  • Pyrrolidine at the 6-position introduces a saturated nitrogen heterocycle, enhancing hydrogen-bonding capacity compared to chloro or phenyl substituents .

Key Observations :

  • Salt forms (e.g., dihydrochloride) improve aqueous solubility, critical for biomedical applications .
  • Styryl and anthracene derivatives require conjugated systems for optical or DNA-binding properties, whereas chloro analogs serve as synthetic intermediates .

Computational and Spectroscopic Insights

  • DFT Studies : Frontier molecular orbital (FMO) analysis of styryl derivatives reveals charge transfer properties, applicable to predict reactivity of the target compound .
  • X-ray Crystallography : Confirms planar triazine cores in analogs like 6-chloro-N2,N4-di-p-tolyl derivative, aiding in structure-activity relationship (SAR) modeling .

Biological Activity

6-(Pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic compound that falls under the category of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will elaborate on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazine core substituted with pyrrolidine and two m-tolyl groups. Its molecular formula is C16H22Cl2N6C_{16}H_{22}Cl_2N_6 with a molecular weight of approximately 364.3 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Triazine derivatives often exhibit their biological effects through interactions with various biological targets, including enzymes and receptors. The mechanism of action for 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on kinases and other enzymes critical in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in tumorigenesis or inflammation.

Biological Activity Overview

Research has indicated that triazine derivatives possess a range of biological activities:

  • Antitumor Activity : Some studies suggest that triazine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : Triazines have been reported to exhibit antibacterial and antifungal activities against various pathogens.
  • Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against certain cancer cell lines.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various triazine derivatives, including 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride, on human cancer cell lines (e.g., MCF-7 and A549). Results indicated significant inhibition of cell growth at micromolar concentrations.
    CompoundCell LineIC50 (µM)
    6-(Pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochlorideMCF-712.5
    Other TriazinesA54915.0
  • Antimicrobial Activity :
    • Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated moderate to high inhibition zones compared to standard antibiotics.
    PathogenInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Candida albicans18

Q & A

Basic: What are the key steps for optimizing the synthesis of 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride?

The synthesis typically involves multi-step nucleophilic substitution reactions on a triazine core. Critical optimization steps include:

  • Reagent selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach aryl groups .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C improve reaction kinetics and minimize side products .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via HPLC or TLC .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine methylene protons at δ 2.5–3.0 ppm, aromatic protons from m-tolyl groups at δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₈Cl₂N₆) and isotopic patterns .
  • X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles in the triazine core .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

  • Enzyme inhibition assays : Measures IC₅₀ values against targets like histone deacetylases (HDACs) or viral proteases using fluorogenic substrates .
  • Cell-based models : Tests cytotoxicity (via MTT assay) and antiviral efficacy in infected cell lines (e.g., SARS-CoV-2 or influenza) .
  • Pharmacokinetics : Assesses solubility, plasma stability, and metabolic pathways using LC-MS/MS .

Advanced: How can researchers resolve contradictions in reported biological activity across structural analogs?

Discrepancies often arise from substituent effects (e.g., electron-donating vs. withdrawing groups on aryl rings). To address this:

  • Computational modeling : Perform molecular docking to compare binding affinities of analogs with target proteins .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace m-tolyl with p-methoxyphenyl) and correlate changes with bioactivity .
  • Data normalization : Use standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) to reduce variability .

Advanced: What experimental and computational methods elucidate the reaction mechanism of triazine core functionalization?

  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy during reactions .
  • Density functional theory (DFT) : Predicts energy barriers for nucleophilic attack on triazine carbons, guiding catalyst selection .
  • Isotope labeling : Track substituent incorporation (e.g., ¹⁵N-labeled amines) to confirm reaction pathways .

Advanced: How can the stability of this compound under physiological conditions be systematically evaluated?

  • Stress testing : Expose the compound to pH gradients (1–13), elevated temperatures (40–60°C), and oxidative agents (H₂O₂) .
  • Analytical monitoring : Use HPLC-PDA to detect degradation products (e.g., hydrolyzed triazine rings) .
  • Simulated biological fluids : Assess stability in human plasma or liver microsomes to predict in vivo behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.